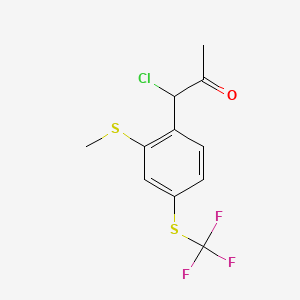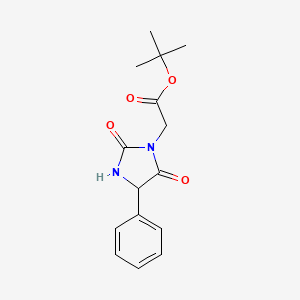
tert-Butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate: is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a tert-butyl ester group and an imidazolidinone ring, which is substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate typically involves the reaction of tert-butyl chloroacetate with an imidazolidinone derivative. The reaction is usually carried out in the presence of a base such as sodium hydride in a dry aprotic solvent like acetonitrile . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: Its imidazolidinone ring is a common motif in many biologically active molecules, making it a valuable intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored to various applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparación Con Compuestos Similares
tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound features a similar tert-butyl ester group but has a different ring structure.
tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Another compound with a tert-butyl ester group but a different heterocyclic ring.
Uniqueness: tert-Butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate is unique due to its specific combination of the imidazolidinone ring and the phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H18N2O4 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
tert-butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-11(18)9-17-13(19)12(16-14(17)20)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,20) |
Clave InChI |
LYHMOFACRDAQTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


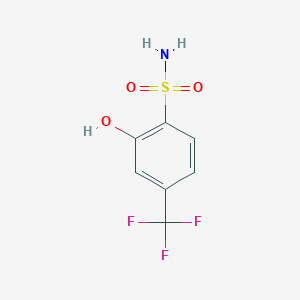
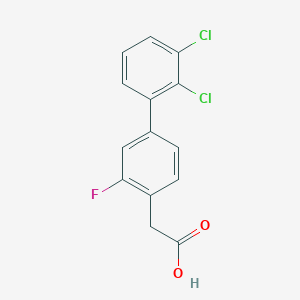
![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
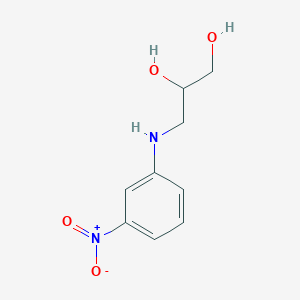
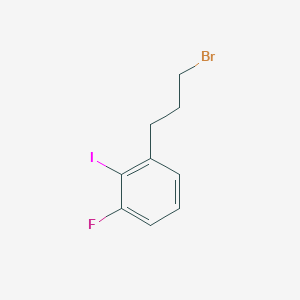
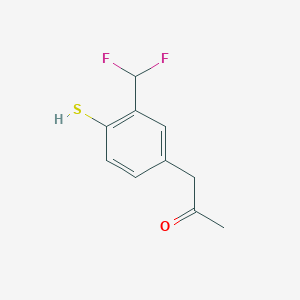

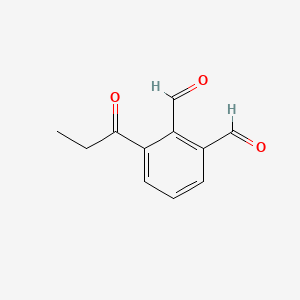
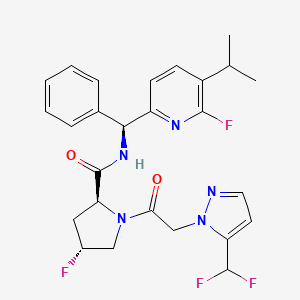
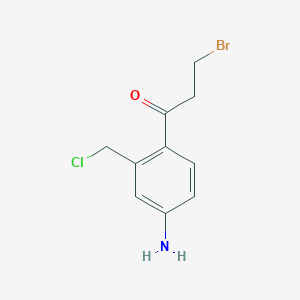
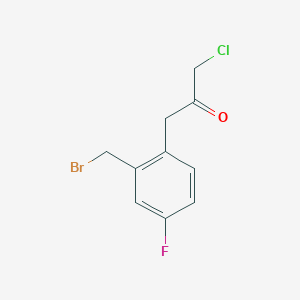
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)
